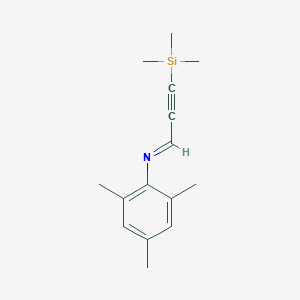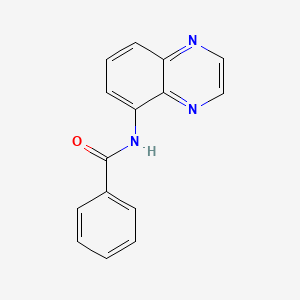
N-(Quinoxalin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Quinoxalin-5-il)benzamida es un compuesto que pertenece a la clase de derivados de quinoxalina. La quinoxalina es un compuesto heterocíclico que contiene nitrógeno que ha ganado una atención significativa debido a sus versátiles propiedades farmacológicas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(Quinoxalin-5-il)benzamida típicamente implica la condensación de derivados de quinoxalina con cloruro de benzoílo bajo condiciones de reacción específicas. Un método común involucra la reacción de quinoxalina con cloruro de benzoílo en presencia de una base como trietilamina en un solvente orgánico como diclorometano . La reacción generalmente se lleva a cabo a temperatura ambiente y se monitorea mediante técnicas como la cromatografía en capa fina (TLC) para asegurar la finalización.
Métodos de Producción Industrial
La producción industrial de N-(Quinoxalin-5-il)benzamida puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Los principios de la química verde, como el uso de solventes y catalizadores ambientalmente benignos, a menudo se emplean para minimizar el impacto ambiental del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(Quinoxalin-5-il)benzamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: N-(Quinoxalin-5-il)benzamida puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de quinoxalina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Derivados de quinoxalina oxidados.
Reducción: Derivados de quinoxalina reducidos.
Sustitución: Derivados de quinoxalina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-(Quinoxalin-5-il)benzamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antiviral.
Medicina: Explorado por sus propiedades anticancerígenas y su posible uso en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de N-(Quinoxalin-5-il)benzamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de enzimas involucradas en la replicación del ADN o la síntesis de proteínas, lo que exhibe propiedades antimicrobianas o anticancerígenas . Los objetivos moleculares y las vías exactos pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
Quinoxalina: El compuesto principal con una estructura más simple.
Quinazolina: Otro compuesto heterocíclico que contiene nitrógeno con propiedades farmacológicas similares.
Cinnolina: Un compuesto estructuralmente relacionado con actividades biológicas distintas.
Singularidad
N-(Quinoxalin-5-il)benzamida es único debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas.
Propiedades
Número CAS |
431907-89-0 |
|---|---|
Fórmula molecular |
C15H11N3O |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-quinoxalin-5-ylbenzamide |
InChI |
InChI=1S/C15H11N3O/c19-15(11-5-2-1-3-6-11)18-13-8-4-7-12-14(13)17-10-9-16-12/h1-10H,(H,18,19) |
Clave InChI |
FSYIRHXIALJGCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NC=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



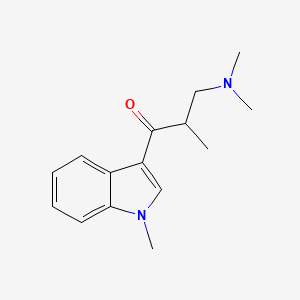



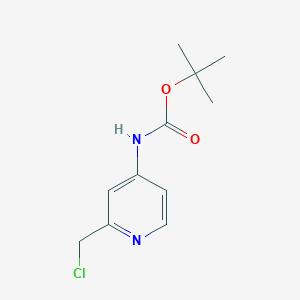


![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)

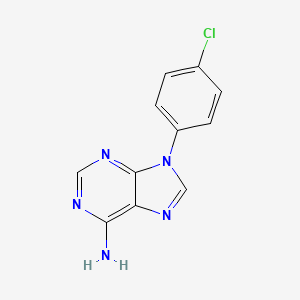
![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
